molecular formula C13H28O2Si B1529689 4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol CAS No. 117107-08-1

4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol

Cat. No.: B1529689
CAS No.: 117107-08-1
M. Wt: 244.44 g/mol
InChI Key: IVBYRRSNLLPMIO-UHFFFAOYSA-N
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Description

4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol is a chemical compound characterized by a cyclohexanol core with a tert-butyldimethylsilyl ether group attached to the hydroxyl group. This compound is notable for its stability and utility in various chemical reactions, particularly in organic synthesis and as a protecting group for alcohols.

Synthetic Routes and Reaction Conditions:

  • Synthesis from Cyclohexan-1-ol: The compound can be synthesized by reacting cyclohexan-1-ol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction typically proceeds at room temperature and under anhydrous conditions to prevent hydrolysis of the silyl ether.

  • Industrial Production Methods: On an industrial scale, the synthesis involves large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions can occur at the silyl ether group, often involving nucleophiles or electrophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO4, OsO4, CrO3 in pyridine.

  • Reduction: LiAlH4, NaBH4.

  • Substitution: Nucleophiles like RLi, RMgX, or electrophiles like RCOCl.

Major Products Formed:

  • Oxidation: Cyclohexanone derivatives.

  • Reduction: Cyclohexanol derivatives.

  • Substitution: Various silyl ether derivatives.

Scientific Research Applications

Chemistry: The compound is widely used as a protecting group for alcohols in organic synthesis. Its stability under a variety of reaction conditions makes it ideal for multi-step synthetic routes. Biology: In synthetic glycobiology, it serves as a versatile reagent for the production of complex carbohydrates. Medicine: Its derivatives are explored for potential pharmaceutical applications, including drug delivery systems and as intermediates in the synthesis of bioactive molecules. Industry: The compound is used in the manufacturing of specialty chemicals and materials, leveraging its protective properties to enhance the efficiency of chemical processes.

Mechanism of Action

The mechanism by which 4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol exerts its effects involves its role as a protecting group. The silyl ether group protects the hydroxyl group from reacting with strong bases, nucleophiles, and oxidants. This protection is crucial in multi-step organic synthesis, allowing chemists to selectively modify other parts of the molecule without affecting the hydroxyl group.

Molecular Targets and Pathways Involved:

  • Protecting Group Chemistry: The silyl ether group interacts with various reagents, preventing unwanted side reactions.

  • Synthetic Pathways: It is used in the synthesis of complex organic molecules, where its stability and ease of removal are advantageous.

Comparison with Similar Compounds

  • Tetrahydropyranyl (THP) Ethers: Another common protecting group for alcohols, but less stable than silyl ethers.

  • Trimethylsilyl (TMS) Ethers: Less stable and more prone to hydrolysis compared to tert-butyldimethylsilyl ethers.

Uniqueness:

  • Stability: The tert-butyldimethylsilyl group is significantly more stable than other silyl groups, making it more suitable for a wider range of reactions.

  • Versatility: Its ability to withstand strong bases, nucleophiles, and oxidants makes it a preferred choice in complex synthetic routes.

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Properties

IUPAC Name

4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28O2Si/c1-13(2,3)16(4,5)15-10-11-6-8-12(14)9-7-11/h11-12,14H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBYRRSNLLPMIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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